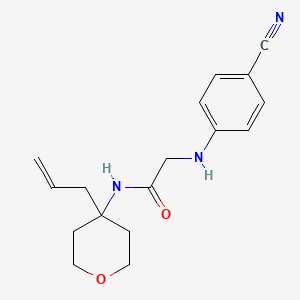![molecular formula C14H18FN5 B6750683 1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine](/img/structure/B6750683.png)
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a heterocyclic compound that contains both a piperazine ring and a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the fluorophenyl group and the triazole ring imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine typically involves the reaction of 1-(3-fluorobenzyl)piperazine with 1H-1,2,4-triazole-5-carbaldehyde under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: It is utilized in the design of molecular probes and bioorthogonal chemistry applications.
Wirkmechanismus
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The piperazine ring provides additional flexibility and conformational stability to the molecule, facilitating its interaction with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can be compared with other similar compounds such as:
1-[(3-chlorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which affects its chemical reactivity and biological activity.
1-[(3-bromophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine: The presence of a bromine atom can lead to different pharmacokinetic and pharmacodynamic properties.
1-[(3-methylphenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine: The methyl group can influence the compound’s lipophilicity and metabolic stability.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5/c15-13-3-1-2-12(8-13)9-19-4-6-20(7-5-19)10-14-16-11-17-18-14/h1-3,8,11H,4-7,9-10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYPLDIRNQBYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6750617.png)
![5-[1-(4-Methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one](/img/structure/B6750618.png)
![ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B6750621.png)
![2-[[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B6750627.png)
![Ethyl 4-methyl-2-[[1-(oxan-4-yl)piperidin-4-yl]amino]pyrimidine-5-carboxylate](/img/structure/B6750633.png)
![4-ethyl-6-[4-(1H-imidazol-2-yl)piperidin-1-yl]-3-phenylpyridazine](/img/structure/B6750642.png)
![(2S,4S)-1-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]-4-methoxypyrrolidine-2-carboxamide](/img/structure/B6750643.png)
![1-[2-chloro-6-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]phenyl]ethanone](/img/structure/B6750649.png)
![N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline](/img/structure/B6750653.png)
![1-[4-(Trifluoromethylsulfinyl)phenyl]piperidine-3-carboxamide](/img/structure/B6750661.png)
![4-[3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]phenyl]butanoic acid](/img/structure/B6750664.png)
![7-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B6750677.png)
![Tert-butyl 3-[(2-chloro-5-fluorobenzoyl)amino]oxolane-3-carboxylate](/img/structure/B6750690.png)

